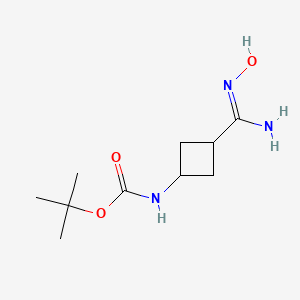
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone and non-histone proteins. By inhibiting HDAC activity, 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide promotes the acetylation of histone and non-histone proteins, leading to changes in gene expression and cellular function. 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has been shown to selectively inhibit class I HDAC enzymes, which are overexpressed in cancer cells and play a critical role in cancer progression and survival.
Biochemical and Physiological Effects:
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has been shown to induce changes in gene expression and cellular function in various cell types. In cancer cells, 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has been shown to induce cell cycle arrest, apoptosis, and differentiation. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune diseases, 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has several advantages for lab experiments, including its selectivity for class I HDAC enzymes, its ability to induce changes in gene expression and cellular function, and its potential therapeutic applications in various diseases. However, 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide also has several limitations, including its potential toxicity, its narrow therapeutic window, and its limited bioavailability.
Future Directions
There are several future directions for the study of 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, the investigation of combination therapies with chemotherapy and immunotherapy, and the exploration of its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide is a synthetic compound that belongs to the class of benzamide HDAC inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, leading to changes in gene expression and cellular function. 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has several advantages for lab experiments, including its selectivity for class I HDAC enzymes and its potential therapeutic applications in various diseases. However, 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide also has several limitations, including its potential toxicity and limited bioavailability. There are several future directions for the study of 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide, including the development of more potent and selective HDAC inhibitors and the investigation of combination therapies with chemotherapy and immunotherapy.
Synthesis Methods
The synthesis of 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide involves the reaction of 2-aminonicotinic acid with 3-bromopropionyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with 1-phenylethylamine and methylsulfonyl chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune diseases, 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide has been shown to modulate the immune response and reduce inflammation.
properties
IUPAC Name |
6-methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)20(14(3)15-8-6-5-7-9-15)18(21)16-10-11-17(19-12-16)24(4,22)23/h5-14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHIRNXYMQCLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C1=CC=CC=C1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2388595.png)
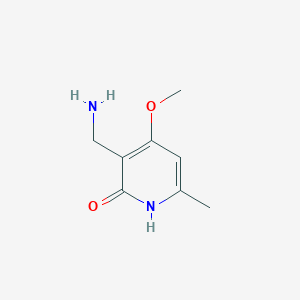


![8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2388602.png)
![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)
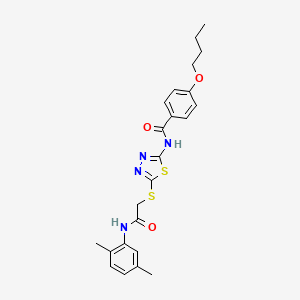
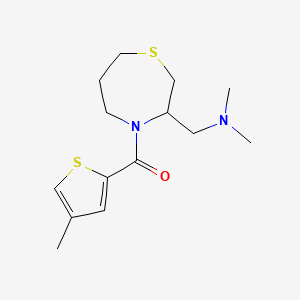
![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)
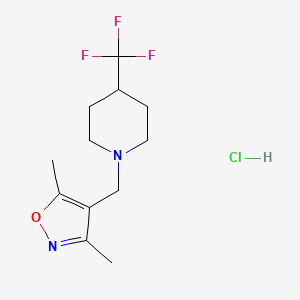
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)


